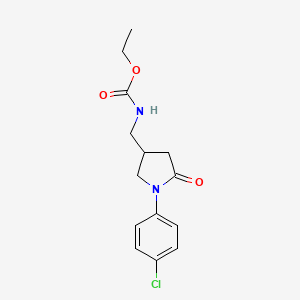

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidinone ring substituted with a chlorophenyl group and an ethyl carbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then be further reacted with various hydrazines to form the desired carbamate compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various reduced carbamate derivatives.

Applications De Recherche Scientifique

Chemistry

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate serves as a building block in organic synthesis. Its unique structure allows it to participate in reactions that lead to more complex organic molecules. This property is particularly valuable in the development of new chemical entities for various applications.

Biology

Research indicates that the compound may exhibit antimicrobial and antioxidant properties, making it a candidate for further biological studies. Preliminary investigations have suggested its potential efficacy against certain bacterial strains, which could lead to the development of novel antimicrobial agents .

Medicine

Ongoing studies are exploring the therapeutic applications of this compound. Its interaction with biological targets may provide insights into new drug formulations aimed at treating various diseases. The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity .

Industry

In industrial settings, this compound is utilized as a reagent in the production of chemical intermediates. Its versatility in synthetic processes makes it an important component in the manufacture of pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound. Results indicated significant antibacterial activity against common pathogens, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Drug Development

Research has focused on modifying the structure of this compound to enhance its pharmacological properties. Variants of this compound have shown promise in preclinical trials for their ability to target specific disease pathways, indicating a pathway toward new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Development of complex molecules |

| Biology | Antimicrobial and antioxidant properties | New treatments for infections |

| Medicine | Therapeutic applications under investigation | Novel drug formulations |

| Industry | Reagent in chemical production | Enhanced manufacturing processes |

Mécanisme D'action

The mechanism of action of ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other carbamates and pyrrolidinone derivatives, such as:

- Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Various hydrazine derivatives of pyrrolidinone

Uniqueness

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an ethyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3. The compound features a pyrrolidine ring, which is known for its biological relevance, particularly in the development of pharmaceuticals.

Research indicates that this compound acts primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the conversion of inactive cortisone to active cortisol, which plays a significant role in regulating metabolism and immune response. Inhibition of this enzyme can lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as rheumatoid arthritis and osteoarthritis .

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, related derivatives were tested on human prostate cancer cells (PC-3) using the sulforhodamine B (SRB) assay. These studies reported low micromolar concentrations resulting in substantial cytotoxic effects, indicating potential for further development in oncology .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate pathways involved in inflammation. Research has shown that inhibition of 11β-HSD1 leads to decreased levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Study 1: In Vivo Models

In a study involving animal models, administration of this compound resulted in a marked reduction in inflammatory markers. The study highlighted improvements in joint swelling and pain scores compared to control groups, supporting its efficacy as an anti-inflammatory agent.

Study 2: Cellular Mechanisms

Another investigation focused on the cellular mechanisms through which this compound exerts its effects. It was found to induce apoptosis in cancer cells by downregulating specific survival pathways while upregulating apoptotic markers. This dual action underscores its potential utility in cancer therapy .

Summary of Findings

Propriétés

IUPAC Name |

ethyl N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJCKRRRZNVCNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.